molecular formula C12H17NO4S B13175231 (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol

Cat. No.: B13175231
M. Wt: 271.33 g/mol
InChI Key: RUOCEIMBBZEJTK-JTQLQIEISA-N
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Description

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol is a chemical compound that features a morpholine ring attached to a phenyl group via a sulfonyl linkage, with an ethan-1-ol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfides.

    Substitution: Nitro or sulfonyl derivatives.

Scientific Research Applications

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol is unique due to the combination of the morpholine ring and sulfonyl group, which imparts specific chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

(1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanol

InChI

InChI=1S/C12H17NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1

InChI Key

RUOCEIMBBZEJTK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O

Origin of Product

United States

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